![molecular formula C21H19ClN7OZn+3 B101673 ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride CAS No. 16103-04-1](/img/structure/B101673.png)
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a chemical compound that has been widely researched for its potential applications in the field of science. It is a diazonium salt that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is not well understood. However, it is believed to exert its antimicrobial properties by disrupting the cell membrane of microorganisms. It has also been found to interact with various biomolecules and can be used as a probe to study their interactions.
Efectos Bioquímicos Y Fisiológicos
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been found to have several biochemical and physiological effects. It has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to interact with various biomolecules, including proteins and nucleic acids, and can be used as a probe to study their interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its antimicrobial properties, which make it a useful tool in the study of microorganisms. It is also a useful dye for various biochemical assays, and its interactions with biomolecules make it a useful probe for studying their interactions. However, one of the limitations of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. One potential direction is the study of its interactions with various biomolecules and the development of new probes for studying these interactions. Another potential direction is the development of new antimicrobial agents based on the structure of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. Additionally, the potential toxicity of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride could be further investigated to determine its safety for use in various experiments.
Conclusion:
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a diazonium salt that has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules. However, its potential toxicity may limit its use in certain experiments, and further research is needed to determine its safety and potential applications.
Métodos De Síntesis
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride can be synthesized using various methods. One of the most common methods is the reaction of 4-diazoniumaniline with 4-nitrobenzenediazonium chloride in the presence of zinc dust. The reaction produces Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride as a yellow-orange solid.
Aplicaciones Científicas De Investigación
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules.
Propiedades
Número CAS |
16103-04-1 |
|---|---|
Nombre del producto |
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
Fórmula molecular |
C21H19ClN7OZn+3 |
Peso molecular |
486.3 g/mol |
Nombre IUPAC |
zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C21H19N7O.ClH.Zn/c1-3-29-21-13-19(14(2)12-20(21)26-23)28-27-18-10-6-16(7-11-18)24-15-4-8-17(25-22)9-5-15;;/h4-13,24H,3H2,1-2H3;1H;/q+2;;+2/p-1 |
Clave InChI |
NWBQGBKOMXUERG-UHFFFAOYSA-M |
SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N)C)[N+]#N.[Cl-].[Zn+2] |
SMILES canónico |
CCOC1=C(C=C(C(=C1)[N+]#N)C)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



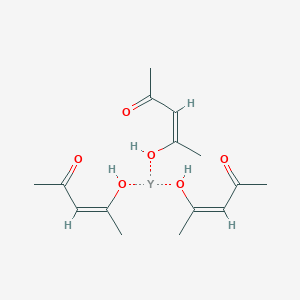
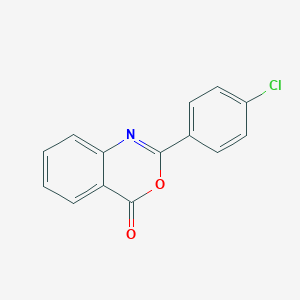
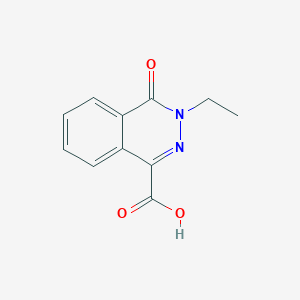
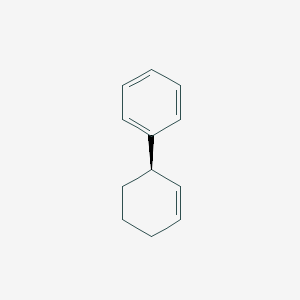
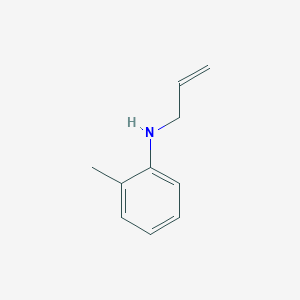
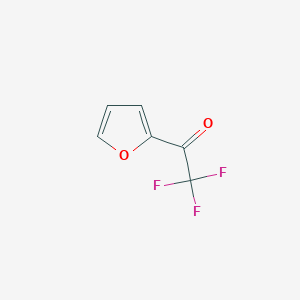
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
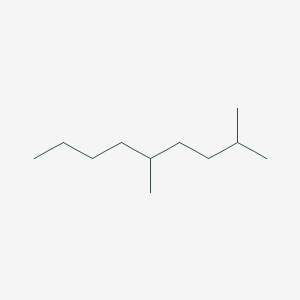
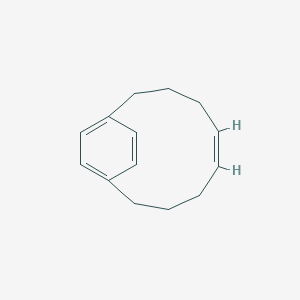
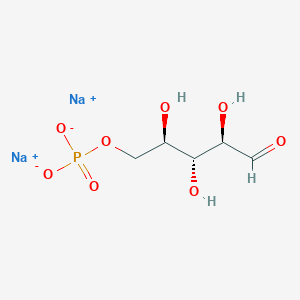
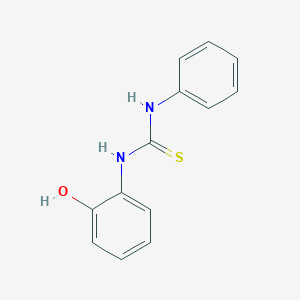
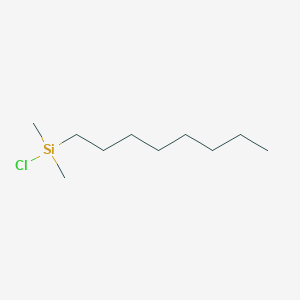
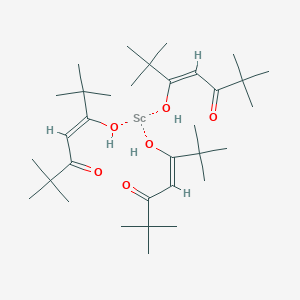
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)